molecular formula C16H27N3O2 B8467515 Carbamic acid,[2-amino-4-methyl-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester

Carbamic acid,[2-amino-4-methyl-5-(methylpropylamino)phenyl]-,1,1-dimethylethyl ester

Cat. No. B8467515
M. Wt: 293.40 g/mol
InChI Key: GMPJOZLBWVFYPE-UHFFFAOYSA-N
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Patent
US06544985B2

Procedure details

The title compound was prepared from [4-methyl-5-(methyl-propyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester (Example C21) (3.59 g, 11.1 mmol) by hydrogenation with 10% Pd/C according to the general procedure J (method a). Obtained as a purple solid (3.23 g, 99%).
Name
[4-methyl-5-(methyl-propyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:18])[CH2:15][CH2:16][CH3:17])[C:11]([CH3:19])=[CH:10][C:9]=1[N+:20]([O-])=O)([CH3:4])([CH3:3])[CH3:2]>[Pd]>[C:1]([O:5][C:6](=[O:23])[NH:7][C:8]1[CH:13]=[C:12]([N:14]([CH3:18])[CH2:15][CH2:16][CH3:17])[C:11]([CH3:19])=[CH:10][C:9]=1[NH2:20])([CH3:2])([CH3:3])[CH3:4]

Inputs

Step One
Name
[4-methyl-5-(methyl-propyl-amino)-2-nitro-phenyl]-carbamic acid tert-butyl ester
Quantity
3.59 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(CCC)C)C)[N+](=O)[O-])=O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=C(C=C(C(=C1)N(CCC)C)C)N)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.23 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.